8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid
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Overview
Description
8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 282.26 g/mol . This compound is known for its unique spirocyclic structure, which includes an azaspirodecane core. The trifluoroacetic acid component is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-azaspiro[4.5]decan-3-one typically involves the reaction of a suitable amine with a spirocyclic ketone. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and real-time monitoring ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-Amino-2-azaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Amino-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-2-azaspiro[4.5]decan-3-one: Similar structure but with fluorine atoms, which may alter its reactivity and biological activity.
8-Amino-2-azaspiro[4.5]decan-3-one; hydrochloride: Similar core structure but with a different counterion, affecting its solubility and stability.
Uniqueness
8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid is unique due to its trifluoroacetate component, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are crucial .
Properties
IUPAC Name |
8-amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-8(12)11-6-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUMICZJXXTDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CC(=O)NC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377031-72-4 |
Source
|
Record name | 8-amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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